molecular formula C16H16N2O5 B1224471 3-Oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester

3-Oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester

Cat. No. B1224471
M. Wt: 316.31 g/mol
InChI Key: GCXUTYCABPTIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester is a pyridazinone.

Scientific Research Applications

  • Sortase A Transpeptidase Inhibitors : This compound has been identified as a potential new class of sortase A inhibitors, important for tackling Gram-positive pathogens. A study demonstrated its effectiveness in inhibiting biofilm formation in various strains of Staphylococcus aureus and Staphylococcus epidermidis (Maggio et al., 2016).

  • Condensation Reactions : It has been used in condensation reactions to form various compounds, including 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines. These reactions are significant in the synthesis of complex organic compounds (Al-Mousawi & El-Apasery, 2012).

  • Synthesis of Biologically Active Compounds : It has been used as an intermediate in the synthesis of various biologically active compounds, such as thiazole carboxylic acids. This highlights its role in the synthesis of pharmaceuticals and other significant organic compounds (Yuanbiao et al., 2016).

  • Cardiotonic Activity : Research has been conducted on the synthesis and cardiotonic activity of esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, indicating potential therapeutic applications in cardiovascular diseases (Mosti et al., 1989).

  • Antimicrobial Activity : This compound has been used in synthesizing novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed significant antimicrobial activity against various bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

  • Photochemical Reactions : It's involved in photochemical reactions to yield ω-substituted esters, which are significant in synthetic organic chemistry (Tokuda et al., 1978).

properties

Product Name

3-Oxo-2-[(6-oxo-1-phenyl-3-pyridazinyl)oxy]butanoic acid ethyl ester

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

ethyl 3-oxo-2-(6-oxo-1-phenylpyridazin-3-yl)oxybutanoate

InChI

InChI=1S/C16H16N2O5/c1-3-22-16(21)15(11(2)19)23-13-9-10-14(20)18(17-13)12-7-5-4-6-8-12/h4-10,15H,3H2,1-2H3

InChI Key

GCXUTYCABPTIIE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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